molecular formula C14H10N6O2 B2968280 N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396674-07-9

N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2968280
CAS RN: 1396674-07-9
M. Wt: 294.274
InChI Key: QTDVDNHESXKVDU-UHFFFAOYSA-N
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Description

“N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a compound that contains a triazole nucleus. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Pyrazole and Pyrazolopyrimidine Derivatives

Research has focused on synthesizing pyrazole, pyrazolopyrimidine, and related derivatives due to their antimicrobial and antitumor properties. These compounds have been synthesized through reactions involving hydrazonyl bromides with active methylene compounds, leading to a wide range of biologically active molecules (Abunada et al., 2008).

Antitumor and Antimicrobial Activities

Enaminones, serving as key intermediates, have been utilized to synthesize substituted pyrazoles and pyridine derivatives, displaying antitumor and antimicrobial activities. These compounds have shown promising results in inhibiting the growth of cancer cell lines and microbial strains (Riyadh, 2011).

Cardiovascular Applications

Some derivatives of the compound have been investigated for their potential as cardiovascular agents, specifically in coronary vasodilation and antihypertensive effects. Research has identified derivatives that exhibit potent activity, comparable to or surpassing existing cardiovascular drugs (Sato et al., 1980).

Antiviral Activity Against Influenza Virus

Novel benzamide-based 5-aminopyrazoles and their pyrazolopyrimidine derivatives have been synthesized, demonstrating significant antiviral activities against the bird flu influenza H5N1 strain. These findings suggest potential therapeutic applications for treating avian influenza virus infections (Hebishy et al., 2020).

Safety and Hazards

While triazoles and their derivatives have significant biological properties, they can also have adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects . The specific safety and hazards associated with “N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” are not mentioned in the retrieved papers.

properties

IUPAC Name

N-(3-cyanophenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6O2/c1-8-7-20-12(14(22)16-8)11(18-19-20)13(21)17-10-4-2-3-9(5-10)6-15/h2-5,7H,1H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDVDNHESXKVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C#N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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